molecular formula C13H12N2OS B2858046 6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime CAS No. 338960-61-5

6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime

Cat. No.: B2858046
CAS No.: 338960-61-5
M. Wt: 244.31
InChI Key: XKHVJLPRNQUQJI-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime” is a chemical compound with the molecular formula C13H12N2OS . It is used in diverse scientific research due to its unique properties and functional groups.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H12N2OS . The molecular weight of this compound is 244.31 .

Scientific Research Applications

1. Structural Insights in Dihydropyrimidine Derivatives

6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime is structurally related to dihydropyrimidine derivatives. These compounds, such as 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile, have been characterized for their potential as dihydrofolate reductase inhibitors. Structural analysis using X-ray diffraction reveals their L-shaped conformation and the formation of specific cyclic motifs. These insights contribute to understanding their inhibitory potential against human enzymes (Al-Wahaibi et al., 2021).

2. Oxime Reactivity in Organophosphate-Inhibited Acetylcholinesterase

Oxime structures, similar to this compound, have been studied for reactivating acetylcholinesterase inhibited by organophosphates. New oximes conforming to specific structures have shown significant reactivation potency against various organophosphate-inhibited enzymes, highlighting their potential in medical applications (Degorre et al., 1988).

3. Insecticidal Activity of Sulfoximine Functional Group

The sulfoximine functional group, closely related to the chemical structure of this compound, has been explored in the development of sulfoxaflor, a novel insecticide. Sulfoxaflor shows broad-spectrum efficacy against sap-feeding insect pests, offering an alternative to existing insecticide classes. This represents the utilization of sulfoximine structures in agricultural pest control (Zhu et al., 2011).

4. Use in HOCl-selective Fluorescent Probing

Compounds structurally related to this compound have been used in the synthesis of HOCl-selective fluorescent probes. These probes are crucial in detecting hypochlorous acid in living cells and organisms, contributing to the understanding of reactive oxygen species in biological systems (Chen et al., 2016).

Properties

IUPAC Name

(NE)-N-[[6-(4-methylphenyl)sulfanylpyridin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-10-2-5-12(6-3-10)17-13-7-4-11(8-14-13)9-15-16/h2-9,16H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHVJLPRNQUQJI-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.